[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate
Description
The compound [4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate features a conjugated enone backbone with a cyano group, a 2-nitroanilino substituent, and a 4-methoxybenzoate ester (Fig. 1). The ethoxy and methoxy substituents contribute to solubility and steric effects.
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O7/c1-3-35-24-15-17(8-13-23(24)36-26(31)18-9-11-20(34-2)12-10-18)14-19(16-27)25(30)28-21-6-4-5-7-22(21)29(32)33/h4-15H,3H2,1-2H3,(H,28,30)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSKRMOBSWHMAF-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound shares a core enone-propenyl framework with analogs reported in and . Key differences lie in substituent groups (Table 1):
Key Observations :
- Nitro vs. Methoxy Groups: The target compound’s 2-nitroanilino group likely increases polarity and thermal stability compared to methoxy-substituted analogs (e.g., 1d, 2d). Nitro groups enhance intermolecular dipole interactions, which may elevate melting points relative to non-nitro analogs .
- Ester Variations : The 4-methoxybenzoate ester in the target compound differs from the acrylate (1d) and propionate (2b) esters in . Bulky aromatic esters (e.g., benzoate in 2d) correlate with higher yields (95.9%) due to improved crystallization .
Physicochemical Properties
- Melting Points : Analogs with electron-withdrawing groups (e.g., 4-chlorobenzoate, 2c: 162.5–164 °C) exhibit higher melting points than those with electron-donating groups (e.g., 2d: 138.9–140.2 °C) . The target compound’s nitro group is expected to further elevate its melting point, though experimental data are lacking.
- Synthetic Yields : High yields (e.g., 95.9% for 2d) are linked to steric and electronic factors favoring crystallization. The nitro group in the target compound may reduce yield due to competing side reactions, though this remains speculative .
Spectroscopic and Analytical Characterization
All compounds in were characterized via $^1$H-NMR, $^13$C-NMR, ESI-MS, and elemental analysis. The target compound would require similar techniques, with distinct NMR shifts expected for the nitroanilino group (e.g., deshielding of aromatic protons) . Crystallographic tools like SHELXL () and visualization software Mercury () could elucidate its solid-state structure if single crystals are obtained .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
